Ethyl 2-(4-chlorophenyl)7[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities, including antiviral, anticancer, and cannabinoid receptor modulation . Its structure features:
- Position 7: An (E)-2-(dimethylamino)vinyl substituent, introducing electron-donating and polar characteristics.
- Position 6: An ethyl carboxylate ester, influencing solubility and metabolic stability.
Synthetic routes typically involve multi-component condensations of 3-amino-1,2,4-triazoles with aldehydes and β-keto esters under microwave or thermal conditions .
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-7-[2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-4-26-17(25)14-11-20-18-21-16(12-5-7-13(19)8-6-12)22-24(18)15(14)9-10-23(2)3/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWDFWUIUPMBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N=C1)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201107441 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-(4-chlorophenyl)-7-[2-(dimethylamino)ethenyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201107441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306753-57-0 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-(4-chlorophenyl)-7-[2-(dimethylamino)ethenyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306753-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-(4-chlorophenyl)-7-[2-(dimethylamino)ethenyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201107441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the class of 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C18H18ClN5O2
- CAS Number : 1306753-57-0
- Molecular Weight : 363.82 g/mol
The compound features a triazolo-pyrimidine core structure that is pivotal for its biological activity. The presence of the 4-chlorophenyl and dimethylamino groups contributes to its pharmacological profile.
Biological Activity Overview
-
Antimicrobial Activity
- Compounds containing the triazole moiety have demonstrated significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under discussion has not been extensively studied in isolation but is hypothesized to exhibit similar activities based on its structural characteristics.
-
Antiviral Properties
- Research indicates that triazolo[1,5-a]pyrimidines can possess antiviral activity. A study highlighted that compounds with this scaffold showed efficacy against viral infections by inhibiting viral replication mechanisms . The potential of ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate in this regard remains to be specifically evaluated.
-
Anticancer Activity
- Triazole derivatives have been explored for their anticancer properties. For example, compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines . The mechanism often involves the inhibition of DNA synthesis and interference with cellular proliferation pathways.
Structure-Activity Relationship (SAR)
The SAR studies for triazole compounds indicate that modifications at specific positions can enhance biological activity. Key factors influencing activity include:
- Substituents on the phenyl ring : The presence of electron-withdrawing groups (like chlorine) can increase potency.
- Alkyl groups : The dimethylamino group enhances solubility and may improve interaction with biological targets.
Case Studies
A few notable studies involving triazole derivatives provide insights into the potential efficacy of ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds featuring the triazolo-pyrimidine moiety exhibit promising anticancer properties. Ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential to inhibit specific cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by targeting critical signaling pathways involved in cell proliferation and survival .
Antiviral Properties
The compound has also been evaluated for its antiviral effects. Triazole derivatives have been reported to exhibit activity against various viruses by inhibiting viral replication mechanisms. Ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate's structure may contribute to its efficacy against viral infections, making it a candidate for further development in antiviral therapies .
Pharmacology
Neuropharmacological Effects
Given the presence of the dimethylamino group in its structure, this compound has potential neuropharmacological applications. Research on related compounds has suggested that they may influence neurotransmitter systems, particularly those involving serotonin and dopamine. This could lead to applications in treating neurological disorders such as depression and anxiety .
Agricultural Science
Pesticidal Activity
The compound's chlorophenyl group suggests potential applications in agricultural chemistry as a pesticide or herbicide. Compounds with similar structures have demonstrated herbicidal activity by disrupting plant growth processes. Ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could be investigated for its efficacy in controlling agricultural pests or weeds .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazolo-pyrimidine derivatives demonstrated that modifications to the structure significantly influenced anticancer activity against breast and lung cancer cell lines. The results indicated a correlation between structural features and cytotoxicity levels.
Case Study 2: Neuropharmacological Assessment
In a pharmacological evaluation of related compounds with dimethylamino groups, researchers found significant modulation of serotonin receptors leading to enhanced mood-lifting effects in animal models.
Case Study 3: Herbicidal Activity
Field trials assessing the herbicidal properties of triazole derivatives revealed that specific structural modifications improved effectiveness against common agricultural weeds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural variations among analogues and their implications are summarized below:
Table 1: Structural and Functional Comparisons
Key Observations:
Position 2 Modifications :
- 4-Chlorophenyl (target compound) offers a balance of lipophilicity and electronic effects, contrasting with 4-methoxyphenyl (electron-donating) or methyl (sterically compact) groups .
- Benzylsulfanyl () introduces thioether functionality, which may improve metabolic stability but risks oxidation .
Position 7 Substituents: The (E)-2-(dimethylamino)vinyl group in the target compound is rare; most analogues feature aryl or alkyl groups (e.g., 2-chlorophenyl in ). This vinyl group likely enhances solubility and intramolecular charge transfer . Nitroimidazole or nitrofuryl substituents () are linked to antimycobacterial activity but were absent in the target compound .
Biological Activity: Triazolo-pyrimidines with nitro groups () or trifluoromethyl () show enhanced antimicrobial or antitubercular effects. The target compound’s dimethylamino group may instead favor CNS targets (e.g., cannabinoid receptors) . Crystallographic data () reveals planar triazolo-pyrimidine cores across analogues, suggesting conserved stacking interactions with biological targets .
Physicochemical Properties :
Preparation Methods
Multi-step Condensation and Cyclization in DMF
- Procedure : Starting from 3-amino-1,2,4-triazole, condensation with 4-chlorobenzaldehyde and ethyl cyanoacetate under reflux in DMF for approximately 20 minutes to 0.33 hours leads to intermediates that cyclize to form the triazolopyrimidine core.
- Yield : High yields reported, up to 95% under optimized conditions.
- Notes : The reaction proceeds via Knoevenagel condensation followed by intramolecular cyclization.
| Parameter | Details |
|---|---|
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | Reflux (~153 °C) |
| Reaction time | ~20 minutes to 0.33 hours |
| Yield | Up to 95% |
| Key intermediates | Knoevenagel adducts |
Use of Novel Catalysts and Green Solvents
- Catalyst : 4,4’-Trimethylenedipiperidine (TMDP) as a dual-function catalyst (Lewis base and hydrogen bond donor/acceptor).
- Solvent system : Mixture of water and ethanol (1:1 v/v) or neat liquefied TMDP at 65 °C.
- Mechanism : TMDP activates both the aldehyde and ethyl cyanoacetate via hydrogen bonding, facilitating the Knoevenagel condensation. Subsequently, it activates 3-amino-1,2,4-triazole for cyclization to the triazolopyrimidine ring.
- Advantages : Eco-friendly, non-toxic, non-volatile, and thermally stable catalyst; avoids use of hazardous reagents.
- Yields : High yields of the target triazolopyrimidine derivatives obtained.
- Relevance : Although this method was demonstrated for ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate, the approach is adaptable for the preparation of the target compound by appropriate substitution.
| Parameter | Details |
|---|---|
| Catalyst | 4,4’-Trimethylenedipiperidine |
| Solvent | Water/ethanol (1:1 v/v) or neat catalyst |
| Temperature | Reflux or 65 °C (liquefied catalyst) |
| Reaction type | Knoevenagel condensation + cyclization |
| Yield | High yields |
| Green chemistry aspect | Reduced toxicity, nonflammable |
Alternative One-Pot Multicomponent Reactions
- Approach : One-pot four-component reactions involving primary amines, 1,3-dioxin-4-one derivatives, 3-amino-1,2,4-triazole, and aromatic aldehydes.
- Conditions : Heating under solvent-free conditions at 150 °C for 30 minutes, followed by condensation with 3-amino-1,2,4-triazole and aldehydes in aqueous acidic medium.
- Outcome : Efficient synthesis of triazolopyrimidine derivatives with diverse substituents.
- Relevance : This method allows structural diversity and could be adapted to synthesize the 4-chlorophenyl-substituted compound by using 4-chlorobenzaldehyde.
| Parameter | Details |
|---|---|
| Reaction type | One-pot multicomponent synthesis |
| Temperature | 150 °C (solvent-free), then aqueous acidic reflux |
| Reaction time | 30 min + 3.5–4.5 hours |
| Substrates | Primary amines, 3-amino-1,2,4-triazole, aldehydes |
| Advantages | Structural diversity, solvent-free step |
Summary Table of Preparation Methods
| Method | Key Features | Solvent/Catalyst | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Multi-step condensation in DMF | Knoevenagel condensation + cyclization | DMF | Reflux, 20 min – 0.33 h | Up to 95% | Well-established, high yield |
| Green catalyst TMDP method | Dual Lewis base and H-bond catalyst; eco-friendly | Water/ethanol (1:1) or neat TMDP | Reflux or 65 °C (liquefied catalyst) | High | Green chemistry, reduced toxicity |
| One-pot multicomponent | Solvent-free heating + aqueous acidic condensation | None (solvent-free + aqueous) | 150 °C solvent-free, then reflux 3.5-4.5 h | Moderate to high | Enables diversity-oriented synthesis |
Research Findings and Notes
- The presence of the (E)-2-(dimethylamino)vinyl group is introduced typically by condensation with dimethylamino-containing reagents, which may require careful control of stereochemistry to ensure the (E)-configuration.
- Microwave-assisted methods have been explored to shorten reaction times and improve yields but require specialized equipment.
- The use of novel catalysts like TMDP aligns with green chemistry principles, offering safer and more sustainable synthetic routes with comparable or improved yields.
- Multicomponent reactions provide a versatile platform for rapid synthesis of triazolopyrimidine derivatives, facilitating the exploration of structure-activity relationships in medicinal chemistry.
Q & A
Basic Questions
Q. What are the optimized synthetic routes for ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
- Methodology :
- Solvent-Catalyst System : A mixture of 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate in water/ethanol (1:1 v/v) with TMDP (10 mol%) at reflux yields the product in 92% after recrystallization. Reaction progress is monitored via TLC, and purification involves filtration and ethanol recrystallization .
- Molten TMDP System : Using TMDP as both solvent and catalyst at 65°C reduces reaction time and achieves similar yields (92%). The catalyst is recovered by evaporating water and reused without purification .
Q. How is the compound characterized structurally and analytically?
- Structural Analysis :
- NMR Spectroscopy : and NMR (400 MHz, CDCl₃) confirm the presence of aromatic protons (δ 7.14–7.41), ethyl groups (δ 1.08, t), and dimethylamino vinyl protons (δ 6.84, s) .
- X-ray Crystallography : The triazole ring is planar, and the dihydropyrimidine adopts an envelope conformation. Intermolecular N–H⋯N hydrogen bonds stabilize the crystal lattice (bond distance: ~2.8 Å) .
- Elemental Analysis : Microanalytical data (C, H, N) confirm purity within ±0.4% of theoretical values .
Advanced Research Questions
Q. What is the mechanistic role of TMDP in the synthesis of this compound?
- Catalytic Function : TMDP acts as a dual acid-base catalyst, facilitating imine formation between 4-chlorobenzaldehyde and 3-amino-1,2,4-triazole. It also promotes cyclization by activating ethyl cyanoacetate via hydrogen bonding .
- Solvent-Free Advantage : In molten TMDP, the catalyst’s ionic nature lowers the activation energy for the cyclocondensation step, enabling efficient proton transfer and reducing side reactions .
Q. How do solvent polarity and reaction conditions influence reaction efficiency?
- Water/Ethanol System : Polar protic solvents stabilize intermediates via hydrogen bonding, but prolonged reflux (~12 hours) is required. Ethanol aids in recrystallization, yielding high-purity products .
- Molten TMDP : Non-polar conditions accelerate the reaction (30–60 minutes) by reducing solvent viscosity, enhancing molecular collision frequency. However, product isolation requires careful water addition to precipitate the compound .
Q. What intermolecular interactions govern the compound’s crystal packing and stability?
- Hydrogen Bonding : N–H⋯N interactions (e.g., N3–H3⋯N1, 2.85 Å) form infinite chains along the crystallographic axis, contributing to lattice rigidity .
- π-Stacking : Parallel-displaced stacking between triazole and pyrimidine rings (centroid distance: 3.63–3.88 Å) enhances thermal stability .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Substituent Modification :
- The dimethylamino vinyl group increases solubility and enables π-cation interactions with biological targets (e.g., enzyme active sites) .
- Replacing the 4-chlorophenyl group with electron-withdrawing substituents (e.g., -CF₃) may enhance binding affinity, as seen in related triazolopyrimidines with anticancer activity .
- Methodological Approach :
- Synthesize analogs via microwave-assisted reactions (30 minutes, 323 K) to rapidly generate derivatives .
- Use molecular docking to predict interactions with targets like MDM2-p53 or dihydrofolate reductase .
Data Contradiction Analysis
Q. How can discrepancies in reported yields (e.g., 92% vs. lower values in other studies) be addressed experimentally?
- Variables to Control :
- Catalyst Loading : Excess TMDP (>10 mol%) may cause side reactions; optimize via kinetic studies.
- Reaction Monitoring : Use HPLC or in-situ IR to detect intermediates and ensure completion before workup .
- Reproducibility : Ensure strict anhydrous conditions in molten TMDP reactions, as moisture can deactivate the catalyst .
Methodological Best Practices
- Purification : Recrystallize from ethanol at 50°C to remove unreacted aldehyde or triazole starting materials .
- Catalyst Recycling : Recover TMDP by evaporating the aqueous phase under reduced pressure; reuse for ≥3 cycles without significant yield drop .
- Crystallography : For X-ray analysis, grow crystals via slow evaporation of acetone/ethanol mixtures to ensure high-quality diffraction data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
